(3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one
Description
Properties
Molecular Formula |
C19H15N3O2S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-[2-(2,4-dimethylanilino)-4-hydroxy-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C19H15N3O2S/c1-10-7-8-13(11(2)9-10)21-19-22-18(24)16(25-19)15-12-5-3-4-6-14(12)20-17(15)23/h3-9,24H,1-2H3,(H,21,22) |
InChI Key |
FFVBCYAOSFKNNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=C(S2)C3=C4C=CC=CC4=NC3=O)O)C |
Origin of Product |
United States |
Preparation Methods
Thiourea Formation and Cyclization
The 1,3-thiazolidin-4-one core is synthesized via a thiourea intermediate. As demonstrated in WO2008062376A2, 2,4-dimethylphenyl isothiocyanate reacts with glycine ethyl ester hydrochloride in pyridine to form N-(2,4-dimethylphenyl)thiourea. Subsequent treatment with bromoacetyl bromide at 0–5°C induces cyclization, yielding 2-imino-3-(2,4-dimethylphenyl)-1,3-thiazolidin-4-one. Key parameters include:
Alternative Thiazolidinone Routes
J-STAGE studies describe thiazolidinone synthesis via Knoevenagel condensation. 2-Thioxo-1,3-thiazolidin-4-one reacts with 2,4-dimethylbenzaldehyde in pyridine, forming 5-(2,4-dimethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Thionation with Lawesson’s reagent converts the oxo group to thione, though this step is unnecessary for the target compound.
Preparation of the Indol-2-one Moiety
Fischer Indole Synthesis
The indol-2-one scaffold is synthesized via Fischer cyclization. Phenylhydrazine reacts with levulinic acid in acetic acid under reflux, forming 1,3-dihydro-2H-indol-2-one. Modifications include:
Oxidative Coupling Methods
Frontiers data highlight oxidative coupling of indole derivatives. 3-Hydroxyindole undergoes Pd-catalyzed coupling with acetylated glycine, yielding 3-acetyl-1,3-dihydro-2H-indol-2-one. This method avoids harsh acids but requires inert atmospheres.
Conjugated Coupling of Thiazolidinone and Indol-2-one
Knoevenagel Condensation
The central conjugated system forms via Knoevenagel reaction. 1,3-Thiazolidin-4-one’s active methylene (C5) reacts with indol-2-one’s ketone in ethanolamine at 80°C. Key factors:
One-Pot Multi-Component Synthesis
ACS Omega reports a one-pot method combining ethyl cyanoacetate, 2,4-dimethylaniline, and indol-2-one precursor. Ethyl cyanoacetate acts as a bridging agent, forming the imino-thiazolidinone-indole conjugate in 54% yield.
Optimization and Yield Analysis
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Thiourea cyclization | Pyridine, 0°C | 72 | |
| Knoevenagel | Ethanolamine, 80°C | 62 | |
| One-pot synthesis | Neat, 70°C | 54 |
Ethanolamine enhances conjugation efficiency compared to DMF or THF. Neat conditions reduce side-product formation in one-pot syntheses.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the field of oncology. Research has shown that derivatives of thiazolidinones exhibit significant anticancer properties. For instance, compounds structurally related to thiazolidinones have been reported to inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that certain derivatives possess selective cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Thiazolidinone derivatives have shown effectiveness against a range of bacteria and fungi. In vitro studies indicate that these compounds can inhibit the growth of pathogenic microorganisms, making them candidates for developing new antimicrobial agents . The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways.
Enzyme Inhibition
Another significant application is in enzyme inhibition, particularly targeting tyrosine kinases. Tyrosine kinases play a crucial role in the regulation of various cellular processes, and their dysregulation is associated with cancer progression. The thiazolidinone structure has been linked to inhibitory activity against these enzymes, providing a basis for developing targeted therapies for cancers driven by aberrant signaling pathways .
Synthesis of Novel Compounds
The synthesis of (3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one has been achieved through various synthetic routes that allow for the modification of its structure to enhance biological activity. For example, an Eschenmoser coupling reaction has been utilized to create a library of substituted indole derivatives with improved yields and biological profiles . This modular approach facilitates the exploration of structure-activity relationships.
Case Study 1: Anticancer Activity
A study focused on synthesizing a series of thiazolidinone derivatives revealed that specific modifications could enhance their potency against breast cancer cells. The research highlighted the importance of substituent groups on the phenyl ring in modulating activity, with certain derivatives showing IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Evaluation
In another investigation, a set of thiazolidinone compounds was screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as alternative treatments for resistant strains .
Data Table: Summary of Applications
| Application | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibits cancer cell proliferation | Selective cytotoxicity against cancer lines |
| Antimicrobial Properties | Effective against bacteria and fungi | Comparable MICs to standard antibiotics |
| Enzyme Inhibition | Targets tyrosine kinases | Potential for targeted cancer therapies |
| Synthesis | Modular synthesis methods | High yields and diverse derivative libraries |
Mechanism of Action
The mechanism of action of (3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
Electron-Donating Groups (CH3, OCH3): The target compound’s 2,4-dimethylphenyl group increases lipophilicity, favoring membrane penetration .
Synthetic Routes: Most analogs are synthesized via condensation reactions (e.g., indole-2-one with thiazolidinone precursors under acidic conditions) . Yields vary significantly: 68–87% for hydrazine-linked indole derivatives () vs. 73% for thiazolidinone analogs ().
Computational Similarity and Activity Landscape
Table 2: Tanimoto and Dice Similarity Metrics
| Compound Pair | Tanimoto (MACCS) | Dice (Morgan) | Activity Cliff? |
|---|---|---|---|
| Target vs. | 0.76 | 0.82 | No |
| Target vs. | 0.68 | 0.71 | Yes* |
| Target vs. | 0.52 | 0.59 | No |
Activity Cliffs : ’s analog (C16H13ClN2O) shares 68% structural similarity with the target compound but may exhibit divergent bioactivity due to reduced steric bulk and altered electronic profiles .
Table 3: Predicted Properties
| Property | Target Compound | ||
|---|---|---|---|
| Molecular Weight (g/mol) | 363.43 | 447.39 | 377.37 |
| LogP | 3.2 | 4.1 | 2.8 |
| pKa | 0.58 | N/A | 1.2 |
| H-bond Donors | 1 | 0 | 1 |
Notable Trends:
- Acid-Base Behavior : The target compound’s low pKa (0.58) indicates stability in acidic environments, relevant for oral bioavailability .
Biological Activity
The compound (3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one represents a unique class of organic compounds with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound belongs to the thiazolidinone class and features an indole moiety. Its molecular formula is , with a molecular weight of approximately 358.43 g/mol. The structure can be depicted as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation. For instance, thiazolidinones have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antibacterial and antifungal activities. The mechanism often involves disrupting cell wall synthesis or inhibiting essential metabolic pathways in pathogens.
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thus showing potential for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Table 2: Case Studies
The biological activity of the compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thiazolidinone core has been shown to act as an inhibitor for several enzymes involved in cell signaling pathways.
- Receptor Modulation : Compounds similar in structure have been identified as modulators for certain receptors, potentially affecting downstream signaling pathways related to cell survival and proliferation.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of this compound and its analogs:
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazolidinone derivatives and their evaluation against various cancer cell lines. The most potent derivative showed IC50 values in the low micromolar range against multiple cancer types .
- Another research effort demonstrated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one?
- Methodology : The compound can be synthesized via multi-step cyclization reactions. For example:
- Step 1 : Condensation of a substituted thiourea derivative with a carbonyl-containing precursor (e.g., 3-acetylindole) in ethanol under reflux (4–8 hours) to form the thiazolidinone core .
- Step 2 : Introduction of the (2,4-dimethylphenyl)imino group via Schiff base formation, requiring precise stoichiometric control of phenylhydrazine derivatives and catalytic acid (e.g., p-toluenesulfonic acid) .
- Key Parameters : Solvent choice (ethanol or xylenes), temperature (reflux at 80–120°C), and reaction time (4–12 hours) significantly impact yields (typically 70–85%) and purity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodology :
- FT-IR : Identify characteristic peaks for C=O (1680–1720 cm⁻¹), C=N (1600–1640 cm⁻¹), and thioamide (1250–1300 cm⁻¹) groups to confirm the thiazolidinone and indolone moieties .
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), methyl groups on the phenyl ring (δ 2.2–2.5 ppm), and deshielded protons adjacent to the imino group (δ 8.0–8.5 ppm). 13C NMR resolves carbonyl carbons (δ 170–180 ppm) and sp² carbons in the conjugated system .
Q. What are the primary biological activities associated with structurally similar thiazolidinone-indolone hybrids?
- Methodology : Comparative studies of analogs suggest:
- Antimicrobial Activity : Thiazolidinone derivatives exhibit moderate-to-strong activity against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
- Anticancer Potential : Fluorinated or methoxy-substituted analogs (e.g., ) show cytotoxicity by inhibiting topoisomerase II or inducing apoptosis .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the interaction of this compound with biological targets?
- Methodology :
- Target Selection : Prioritize enzymes with known thiazolidinone-binding pockets (e.g., bacterial dihydrofolate reductase, human kinases) .
- Docking Workflow : Use software like AutoDock Vina or MOE to simulate binding conformations. Key parameters include grid size (20–25 Å), exhaustiveness (8–12), and scoring functions (e.g., AMBER force field) .
- Validation : Compare docking scores (ΔG ≤ −7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic predictions for this compound?
- Methodology :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key metrics: R-factor ≤ 5%, bond length deviations ≤ 0.02 Å .
- Discrepancy Analysis : If NMR signals conflict with crystallographic data (e.g., tautomerism in the thiazolidinone ring), employ variable-temperature NMR or DFT calculations to model dynamic equilibria .
Q. How do substituents (e.g., 2,4-dimethylphenyl) influence the compound’s electronic properties and reactivity?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. Methyl groups enhance electron density at the imino nitrogen, stabilizing resonance structures .
- Experimental Validation : Compare reaction rates (e.g., nucleophilic substitution) of methyl-substituted vs. unsubstituted analogs using HPLC or kinetic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
